molecular formula C11H14ClN3O B12226275 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12226275
M. Wt: 239.70 g/mol
InChI Key: CKORIXCOPSWQDZ-UHFFFAOYSA-N
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Description

3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol typically involves the condensation of 1-methylpyrazol-3-amine with a suitable aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, phenols, and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol is unique due to its specific substitution pattern and the presence of both a phenolic hydroxyl group and a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

3-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-14-6-5-11(13-14)12-8-9-3-2-4-10(15)7-9;/h2-7,15H,8H2,1H3,(H,12,13);1H

InChI Key

CKORIXCOPSWQDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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